1-(3-((4-Morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride
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Overview
Description
1-(3-((4-Morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a triazine ring, a morpholine group, and a phenylamino group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4-Morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride typically involves multiple steps:
Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and aniline derivatives under basic conditions.
Introduction of the Morpholine Group: Morpholine is introduced via nucleophilic substitution, where the chlorine atoms on the triazine ring are replaced by morpholine.
Attachment of the Phenylamino Group: The phenylamino group is added through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Final Assembly: The ethanone group is introduced through a Friedel-Crafts acylation reaction, followed by hydrochloride salt formation to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and ensuring the purity of the final product through advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-((4-Morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the morpholine or phenylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
1-(3-((4-Morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of kinases and other proteins involved in cell signaling.
Medicine: Explored for its anticancer properties, as it can inhibit the proliferation of cancer cells by targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and proteins. The triazine ring interacts with the active sites of enzymes, while the morpholine and phenylamino groups enhance binding affinity and specificity. This interaction disrupts normal cellular processes, leading to the inhibition of cell growth and proliferation, particularly in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Morpholino-6-aryl-1,3,5-triazines: These compounds share the triazine core and morpholine group but differ in the aryl substituents.
Phenylamino-triazines: Similar structure but lack the morpholine group.
Morpholino-triazines: Contain the morpholine group but have different substituents on the triazine ring.
Uniqueness
1-(3-((4-Morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
1-[3-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]phenyl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2.ClH/c1-15(28)16-6-5-9-18(14-16)23-20-24-19(22-17-7-3-2-4-8-17)25-21(26-20)27-10-12-29-13-11-27;/h2-9,14H,10-13H2,1H3,(H2,22,23,24,25,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USGDFTQWMNRFGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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